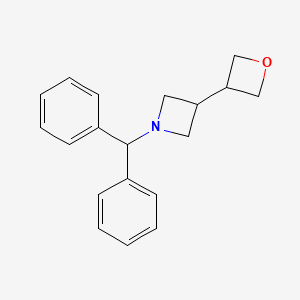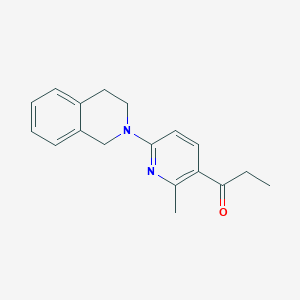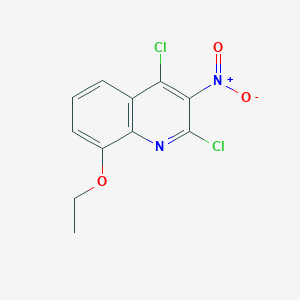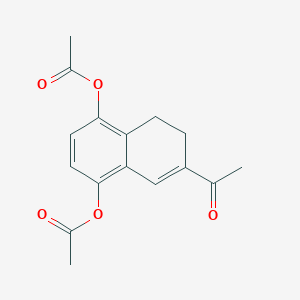
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide is a complex organic compound with a unique structure that includes a quinoline core substituted with a trifluoromethyl group and an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the quinoline core, followed by the introduction of the trifluoromethyl group and the acetohydrazide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinoline core or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxylic acid groups, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, while the trifluoromethyl group can enhance the compound’s lipophilicity and cellular uptake. The acetohydrazide moiety may interact with enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Oxo-6-methylquinolin-1(4H)-yl)acetohydrazide
- 2-(4-Oxo-6-chloroquinolin-1(4H)-yl)acetohydrazide
- 2-(4-Oxo-6-bromoquinolin-1(4H)-yl)acetohydrazide
Uniqueness
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C12H10F3N3O2 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
2-[4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetohydrazide |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)7-1-2-9-8(5-7)10(19)3-4-18(9)6-11(20)17-16/h1-5H,6,16H2,(H,17,20) |
Clave InChI |
WXMFWFDCPBKCOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C=CN2CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)


![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)



![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)
![1-{[Dimethyl(phenyl)silyl]oxy}-1,1,2,2,2-pentamethyldisilane](/img/structure/B11841949.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11841950.png)




